molecular formula C6H4Cl2N4 B13638311 8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B13638311
M. Wt: 203.03 g/mol
InChI Key: YHOZBTZEVYOBGW-UHFFFAOYSA-N
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Description

8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a versatile chemical building block in medicinal chemistry and drug discovery . The presence of two distinct chlorine atoms at the 8-position and on the 3-methyl group provides reactive handles for further functionalization, making it a valuable scaffold for the synthesis of more complex molecules . This compound is part of the [1,2,4]triazolo[4,3-a]pyrazine family, a privileged structure in the design of kinase inhibitors . Scientific literature indicates that this core structure is frequently investigated for its potential in cancer research, particularly in the development of multi-targeting agents. For instance, structurally related derivatives have been designed and synthesized as novel c-Met and VEGFR-2 kinase inhibitors, showing promising antiproliferative activities in vitro against various human cancer cell lines . The reactive chloromethyl group is a key feature that allows for the straightforward introduction of various substituents, enabling structure-activity relationship (SAR) studies and the optimization of pharmacological properties . Researchers utilize this compound to develop potential targeted therapies aimed at overcoming drug resistance in cancer . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strict safety precautions should be followed, including the use of personal protective equipment and working in a well-ventilated area .

Properties

Molecular Formula

C6H4Cl2N4

Molecular Weight

203.03 g/mol

IUPAC Name

8-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C6H4Cl2N4/c7-3-4-10-11-6-5(8)9-1-2-12(4)6/h1-2H,3H2

InChI Key

YHOZBTZEVYOBGW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2C(=N1)Cl)CCl

Origin of Product

United States

Preparation Methods

Preparation Methods of 8-Chloro-3-(chloromethyl)-triazolo[4,3-a]pyrazine

General Synthetic Strategy

The synthesis of 8-chloro-3-(chloromethyl)-triazolo[4,3-a]pyrazine typically involves multi-step reactions starting from halogenated hydrazinylpyrazine precursors. The key synthetic steps include:

  • Formation of the fused triazolo-pyrazine ring system via cyclization.
  • Introduction of chloromethyl functionality at the 3-position.
  • Chlorination at the 8-position of the fused ring.

These steps are generally achieved through condensation, oxidative cyclization, and halogenation reactions under controlled conditions.

Detailed Synthetic Procedures

Preparation of Halogen-hydrazinylpyrazine (Starting Material)

A typical precursor, halogen-hydrazinylpyrazine, is synthesized and used as the key intermediate for ring formation. This compound is usually prepared by halogenation of hydrazinylpyrazine derivatives.

Cyclization to Form Halogeno-triazolo[4,3-a]pyrazine

According to a robust method reported in the literature, the cyclization is achieved by reacting halogen-hydrazinylpyrazine with triethyl orthoformate or trimethyl orthoformate in the presence of p-toluenesulfonic acid monohydrate as a catalyst. The reaction is conducted in toluene under reflux for approximately 5 hours. After completion, the solvent is removed under reduced pressure and the residue purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the halogeno-triazolopyrazine intermediate.

Introduction of Chloromethyl Group at the 3-Position

The chloromethyl substituent at the 3-position is typically introduced via halomethylation reactions. While explicit detailed protocols for this step specific to 8-chloro-3-(chloromethyl)-triazolo[4,3-a]pyrazine are limited, analogous procedures involve the reaction of the triazolopyrazine core with chloromethylating agents such as chloromethyl chloride or related reagents under controlled conditions to selectively functionalize the 3-position.

One-Pot Oxidative Cyclization Method

An alternative and efficient one-pot synthesis involves the oxidative cyclization of 2-chloro-3-hydrazinylpyrazine with aldehydes using chloramine T trihydrate as a mild oxidizing agent. This method affords 8-chloro-substituted triazolopyrazines in high yields under mild conditions without requiring chromatographic purification. This approach allows facile access to various derivatives and is amenable to further diversification via palladium-catalyzed cross-coupling reactions.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes Reference
1 Preparation of halogen-hydrazinylpyrazine Halogenation of hydrazinylpyrazine derivatives Key intermediate for ring formation
2 Cyclization to triazolopyrazine Triethyl or trimethyl orthoformate, p-toluenesulfonic acid, reflux in toluene (5 h) Formation of halogeno-triazolo[4,3-a]pyrazine
3 Chloromethylation Chloromethyl chloride or equivalent, controlled conditions Introduction of chloromethyl group at 3-position Inferred from general halomethylation methods
4 One-pot oxidative cyclization 2-chloro-3-hydrazinylpyrazine, aldehyde, chloramine T trihydrate, mild conditions Rapid synthesis of 8-chloro-substituted triazolopyrazines

Analytical and Purification Techniques

Research Findings and Optimization Notes

  • The use of p-toluenesulfonic acid monohydrate as a catalyst in the cyclization step is critical for efficient ring closure.
  • Refluxing in toluene for 5 hours provides optimal conversion to the triazolopyrazine core.
  • One-pot oxidative cyclization using chloramine T trihydrate significantly reduces reaction time and simplifies purification.
  • The presence of chlorine substituents on the pyrazine ring facilitates further functionalization via cross-coupling reactions, expanding synthetic versatility.
  • Purification by FCC with ethyl acetate/hexanes gradients ensures high purity of the final compound.
  • Reaction yields for analogous compounds are reported in the range of 30–80%, depending on substituents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace chlorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions include various substituted triazolopyrazine derivatives, which can exhibit different chemical and biological properties depending on the substituents introduced.

Scientific Research Applications

Chemical Properties and Reactivity

The chemical reactivity of 8-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is attributed to its functional groups. The chloromethyl group can undergo nucleophilic substitution reactions, while the chloro group on the pyrazine ring can participate in cross-coupling reactions like Suzuki-Miyaura and Sonogashira reactions. These reactions allow for the introduction of various substituents, facilitating the synthesis of diverse derivatives with potentially enhanced biological activities.

Applications in Medicinal Chemistry

This compound and its derivatives have various applications in medicinal chemistry. Interaction studies have shown that certain derivatives interact effectively with neurokinin receptors and exhibit selectivity towards specific targets within cellular pathways. These interactions are critical for understanding the pharmacodynamics and potential therapeutic effects of these compounds in clinical settings.

Anticancer Agents
Research indicates that this compound derivatives exhibit significant biological activities and have been evaluated for their inhibitory effects on various cancer cell lines. They have shown promise as dual inhibitors targeting c-Met and VEGFR-2 pathways, which are crucial in tumor growth and angiogenesis, suggesting potential applications in cancer therapy.

Distinguishing Features

Mechanism of Action

The mechanism of action of 8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases such as c-Met and VEGFR-2, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell growth and survival . The compound’s structure allows it to fit into the kinase binding pocket, preventing the phosphorylation of downstream targets.

Comparison with Similar Compounds

Key Insights :

  • The chloromethyl group in the target compound facilitates high yields (95%) due to its moderate electron-withdrawing nature and small steric profile .
  • Bulky or strongly electron-withdrawing groups (e.g., trifluoromethyl) reduce yields by hindering cyclization or SNAr reactivity .
  • Electron-deficient aromatic substituents (e.g., nitrophenyl) stabilize intermediates, improving yields .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Key Spectral Data (¹H NMR) References
This compound Not reported Low in water δ 8.75 (s, 1H), 7.99 (s, 1H)
8-Chloro-3-(4-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine 154–157 Ethyl acetate HRMS: [M+H]⁺ 245.0594
8-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazine 231–234 (decomp.) DMSO δ 8.95 (s, 1H), 7.94 (d, J=2.0 Hz, 1H)
8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine Not reported Organic solvents Molecular formula: C₈H₇ClN₄

Key Insights :

  • The chloromethyl derivative exhibits characteristic aromatic proton signals at δ 8.75 and 7.99, consistent with deshielding effects of the triazolo ring .
  • Bulky substituents (e.g., 4-chlorobenzyl) increase melting points and reduce aqueous solubility .
  • Nitrophenyl derivatives decompose at higher temperatures due to thermal instability of the nitro group .

Key Insights :

  • Substitution at position 8 with amino groups (e.g., 8-amino-3-benzyl) enhances CNS activity, such as anticonvulsant effects .
  • Thioether-linked derivatives exhibit antifungal activity by targeting membrane integrity .

Q & A

Q. What are the standard synthetic routes for preparing 8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine, and what are their typical yields?

The most common method involves cyclization of 2-chloro-3-hydrazinopyrazine derivatives using acid halides, followed by hydrolysis and alkylation. For example, starting from 2,3-dichloropyrazine, the intermediate 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine is formed, which undergoes N-alkylation to introduce substituents at position 3. Yields vary depending on substituents: for example, trifluoromethyl derivatives achieve up to 99% yield under HCl-mediated conditions .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns.
  • IR spectroscopy to identify functional groups (e.g., C-Cl stretches at ~774 cm⁻¹) .
  • Mass spectrometry (HRMS) for molecular ion verification (e.g., exact mass calcd for C₁₂H₁₀ClN₄ [M+H]⁺: 245.0594) .
  • HPLC with UV detection (e.g., Symmetry C18 column, 5:95 ACN:H₂O mobile phase) to assess purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the synthetic yield of this compound?

Low yields often arise from competing side reactions during cyclization or alkylation. Optimization strategies include:

  • Temperature control : Elevated temperatures (60–80°C) improve cyclization efficiency .
  • Catalyst selection : Acidic conditions (e.g., HCl in methanol) enhance alkylation rates .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Purification : Use of silica gel chromatography or recrystallization minimizes impurities .

Q. What methodologies are recommended for quantifying impurities in this compound, and how are acceptance criteria determined?

  • Potentiometric titration : Dissolve 0.250 g in acetic acid/anhydride, titrate with 0.1 M HClO₄ to determine purity (99–101% acceptance) .
  • HPLC analysis : Monitor impurities like oxidation byproducts (e.g., impurity B: 3,8-dione derivative) using reverse-phase columns and UV detection. Total impurities should not exceed 0.5% .
  • Uncertainty analysis : Calculate combined uncertainty (e.g., 0.22%) from burette volume, molarity, and sample weighing errors .

Q. How do substituents at positions 3 and 7 influence the biological activity of [1,2,4]triazolo[4,3-a]pyrazine derivatives?

  • Position 3 : Electron-withdrawing groups (e.g., CF₃, Cl) enhance antimicrobial activity by increasing electrophilicity. For example, 3-CF₃ derivatives show MICs of 12.5 µg/mL against Gram-negative bacteria .
  • Position 7 : Bulky substituents (e.g., 4-fluorobenzyl) improve metabolic stability. N7-aryl groups are critical for kinase inhibition (e.g., c-Met/VEGFR-2 targets) .

Q. What contradictions exist in the literature regarding the reactivity of triazolo[4,3-a]pyrazine derivatives?

  • Substituent limitations : Traditional methods restrict N7-substituent diversity, leading to alternative routes using carbonyl reagents for position 3 modifications .
  • Isomer formation : Reactions with electron-deficient hydrazines may yield [1,2,4]triazolo[1,5-a]pyridines as byproducts via Dimroth rearrangement, requiring rigorous structural validation .

Q. How can researchers design derivatives of this compound for specific pharmacological targets (e.g., antimicrobial or kinase inhibitors)?

  • Structure-activity relationship (SAR) : Introduce bioisosteres (e.g., benzyl groups for anticonvulsant activity) or phosphonate moieties for kinase inhibition .
  • Screening protocols : Use in vitro assays (e.g., MIC determination for antimicrobial activity or ROS measurement in THP-1 cells for anti-inflammatory effects ).

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